デスメチルドキセピン (塩酸塩)

概要

説明

科学的研究の応用

Nor Doxepin Hydrochloride has a wide range of scientific research applications, including:

作用機序

Target of Action

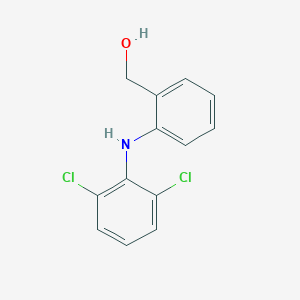

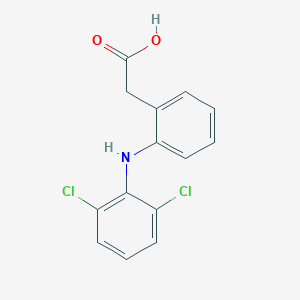

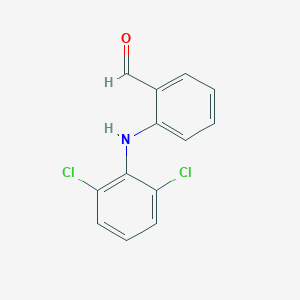

Desmethyldoxepine (hydrochloride), also known as Nor Doxepin Hydrochloride, primarily targets the central nervous system’s biogenic amine reuptake . More specifically, it inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals . It also antagonizes the histamine (H1) receptor .

Mode of Action

The compound increases the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane . This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the antidepressive action of the drug . The antagonism of the histamine (H1) receptor is thought to contribute to sleep maintenance .

Biochemical Pathways

Desmethyldoxepine (hydrochloride) affects the biochemical pathways of serotonin and norepinephrine. By inhibiting their reuptake, it increases their concentration in the synaptic cleft, enhancing their signaling . The compound is extensively metabolized to N-desmethyldoxepin, a biologically active metabolite, and other inactive metabolites . The first-pass metabolism accounts for 55-87% of the administered dose .

Pharmacokinetics

The pharmacokinetic parameters of clearance (CL/F) and volume of distribution (V/F) of doxepin and desmethyldoxepine were modeled in terms of both random and fixed effects . The fit of the model to the concentration–time data was significantly improved when V/F was expressed as a function of weight and CL/F as a function of age . The compound is metabolized in the liver via CYP2C19 and 2D6, and its metabolites include N-desmethyldoxepin (active) . It is excreted in the urine (<3% as unchanged drug or N-desmethyldoxepin) .

Result of Action

The result of the action of Desmethyldoxepine (hydrochloride) is primarily associated with its antidepressive action, which is due to the inhibition of the central nervous system biogenic amine reuptake . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the antidepressive action of the drug . It also has anxiolytic properties .

Action Environment

The action of Desmethyldoxepine (hydrochloride) can be influenced by various environmental factors. For instance, co-medication that inhibits P450 isoenzymes can lower the clearance of doxepin by 15% . Age and, to some extent, body weight may guide individual doxepin dose regimens . These factors need confirmation in prospective clinical trials linking pharmacokinetics and therapeutic effect .

生化学分析

Biochemical Properties

Desmethyldoxepine (hydrochloride) interacts with various enzymes and proteins. It is formed from doxepin mainly by the enzyme cytochrome P450 2C19 (CYP2C19), with minor involvement of CYP1A2 and CYP2C9 . It is pharmacologically active similarly to doxepin, but relative to doxepin, it is much more potent and selective as a norepinephrine reuptake inhibitor .

Cellular Effects

Desmethyldoxepine (hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft and enhancing neurotransmission . It also has anticholinergic effects, which are observed at high doses .

Molecular Mechanism

The mechanism of action of Desmethyldoxepine (hydrochloride) involves binding interactions with biomolecules and changes in gene expression. It binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine and increasing its concentration in the synaptic cleft . This leads to enhanced neurotransmission and the antidepressant effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyldoxepine (hydrochloride) change over time. The compound is stable, and its effects on cellular function can be observed in both in vitro and in vivo studies . The elimination half-life of Desmethyldoxepine (hydrochloride) is approximately 31 hours, which is almost twice that of doxepin .

Dosage Effects in Animal Models

The effects of Desmethyldoxepine (hydrochloride) vary with different dosages in animal models . At therapeutic doses, it exhibits antidepressant effects, while at high doses, it can cause anticholinergic effects .

Metabolic Pathways

Desmethyldoxepine (hydrochloride) is involved in several metabolic pathways. It is formed from doxepin mainly by the enzyme cytochrome P450 2C19 (CYP2C19), with minor involvement of CYP1A2 and CYP2C9 . After formation, Desmethyldoxepine (hydrochloride) is transformed into glucuronide conjugates .

Transport and Distribution

Desmethyldoxepine (hydrochloride) is transported and distributed within cells and tissues. The transport process involves the norepinephrine transporter, which Desmethyldoxepine (hydrochloride) binds to and inhibits .

Subcellular Localization

Given its role as a norepinephrine reuptake inhibitor, it is likely to be localized in the presynaptic neuron where the norepinephrine transporter is located .

準備方法

Synthetic Routes and Reaction Conditions: Nor Doxepin Hydrochloride is primarily formed through the N-demethylation of doxepin. This process is mainly catalyzed by the polymorphic enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9 . The reaction conditions typically involve the use of human liver microsomes and chemical inhibitors .

Industrial Production Methods: Industrial production of desmethyldoxepin involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of doxepin and its metabolites . Solid-phase extraction (SPE) is often employed to improve recovery and simplify sample preparation .

化学反応の分析

Types of Reactions: Nor Doxepin Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often facilitated by chemical reagents.

Common Reagents and Conditions:

Oxidation: Typically involves the use of CYP2C19, CYP1A2, and CYP2C9 enzymes.

Reduction: Requires reducing agents such as sodium borohydride.

Substitution: Utilizes reagents like halogens or alkylating agents.

Major Products Formed:

Hydroxylated Metabolites: Formed through oxidation reactions.

N-Demethylated Products: Result from the N-demethylation of doxepin.

類似化合物との比較

- Doxepin

- Dosulepin

- Clomipramine

Nor Doxepin Hydrochloride’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

特性

IUPAC Name |

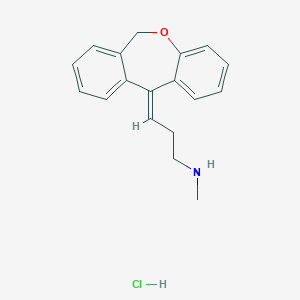

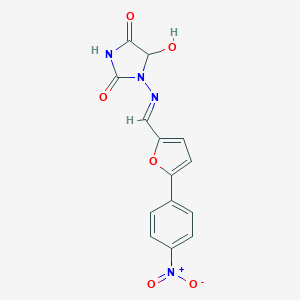

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPPEZGJRSOKRE-QFHYWFJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196369 | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-96-5, 2887-91-4 | |

| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldoxepin hydrochloride, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of desmethyldoxepin?

A1: Like doxepin, desmethyldoxepin primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. [, , ] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects.

Q2: Does desmethyldoxepin exhibit different pharmacological activity compared to doxepin?

A2: Yes, while both compounds block norepinephrine and serotonin reuptake, studies suggest that DMD may have a higher affinity for serotonin transporters than doxepin. [, , ] Furthermore, DMD displays stereoselectivity, with the Z-isomer generally exhibiting greater potency than the E-isomer. [, ]

Q3: Are there any downstream effects associated with the increased serotonin and norepinephrine levels induced by desmethyldoxepin?

A3: While the precise downstream effects are complex and not fully elucidated, increased serotonin and norepinephrine levels are thought to influence mood regulation, sleep-wake cycles, and pain perception, among other functions. [, ]

Q4: What is the molecular formula and weight of desmethyldoxepin?

A4: Desmethyldoxepin has a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. []

Q5: Is there any spectroscopic data available for desmethyldoxepin?

A5: Yes, desmethyldoxepin has been characterized using various spectroscopic techniques, including proton nuclear magnetic resonance spectroscopy (1H-NMR), chemical ionization mass spectrometry (CIMS), and electron impact mass spectrometry (EIMS). [, ]

Q6: How is desmethyldoxepin metabolized in the body?

A6: Desmethyldoxepin undergoes further metabolism in the liver, primarily via cytochrome P450 enzymes (CYPs), including CYP2D6. [, , ]

Q7: Does the route of doxepin administration affect the formation and levels of desmethyldoxepin?

A8: Yes, studies in rats showed altered urinary Z:E ratios of DMD after oral administration of doxepin but not after intravenous or intraperitoneal administration. [] This suggests that first-pass metabolism might play a role in the stereoselective formation of DMD.

Q8: What is the impact of CYP2D6 genotype on desmethyldoxepin concentrations?

A9: Studies have shown that individuals with the CYP2D6 ultra-rapid metabolizer (UM) genotype exhibit significantly lower desmethyldoxepin concentrations compared to extensive metabolizers (EMs) after a single dose of doxepin. [] This difference highlights the influence of genetic polymorphisms on DMD pharmacokinetics.

Q9: What analytical techniques are commonly employed for the quantification of desmethyldoxepin in biological samples?

A10: Several analytical methods have been developed for DMD quantification, including gas chromatography-mass spectrometry (GC-MS), [, , ] high-performance liquid chromatography (HPLC), [, , , ] and high-performance thin-layer chromatography (HPTLC). [] These methods offer varying degrees of sensitivity, selectivity, and throughput.

Q10: Can cis- and trans-isomers of desmethyldoxepin be differentiated and quantified using these analytical techniques?

A11: Yes, specific GC-MS and HPLC methods using chiral stationary phases or derivatization techniques allow for the separation and quantification of DMD's cis- and trans-isomers. [, ] This capability is crucial for understanding the distinct pharmacokinetics and pharmacodynamics of each isomer.

Q11: Does co-administration of activated charcoal influence doxepin and desmethyldoxepin pharmacokinetics?

A12: Yes, studies have demonstrated that activated charcoal can significantly reduce the absorption and alter the elimination of both doxepin and DMD. [] This interaction highlights the potential for charcoal administration in managing doxepin overdose.

Q12: Is there a defined therapeutic range for desmethyldoxepin?

A13: While some literature suggests a therapeutic range for doxepin plus DMD, research indicates that this range might not be clinically relevant, and further studies are needed to establish a definitive therapeutic window. []

Q13: Can doxepin and desmethyldoxepin be detected in breast milk?

A15: Yes, both compounds have been detected in the breast milk of lactating mothers treated with doxepin. [, ] While the concentrations are generally low, potential adverse effects on the infant cannot be ruled out.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)